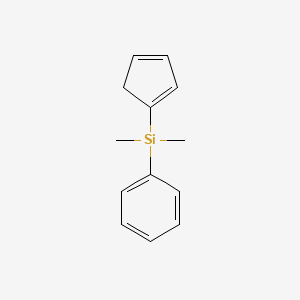
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is an organosilicon compound that features a cyclopentadienyl ring bonded to a silicon atom, which is further substituted with dimethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with chlorodimethylphenylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Materials Science: The compound is utilized in the development of silicon-based materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule or as a component in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The cyclopentadienyl ring can participate in π-π interactions, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-dien-1-ylmethyl 2-methylprop-2-enoate: This compound features a similar cyclopentadienyl ring but with different substituents, leading to variations in reactivity and applications.
Cyclopenta-1,3-dien-1-ol: This compound has a hydroxyl group instead of the silicon-based substituents, resulting in different chemical properties and uses.
Uniqueness
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is unique due to the presence of both silicon and phenyl groups, which impart distinct electronic and steric effects. These features make it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
257619-10-6 |
|---|---|
Molecular Formula |
C13H16Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C13H16Si/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-10H,11H2,1-2H3 |
InChI Key |
VIWXDKJLOKGMKE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



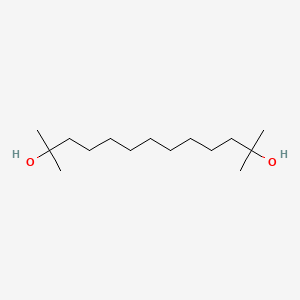
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
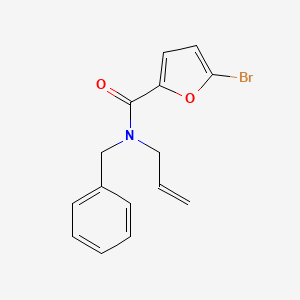
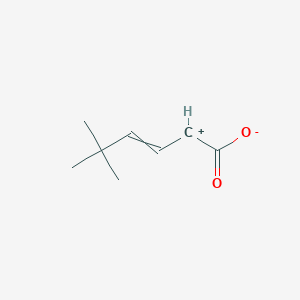
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
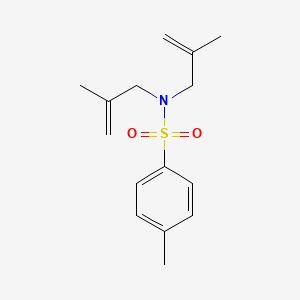
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
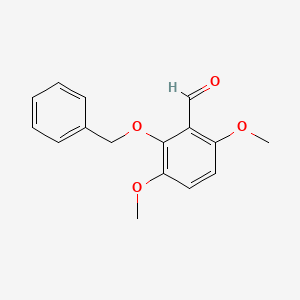
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
